コレステロールラウリルカーボネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

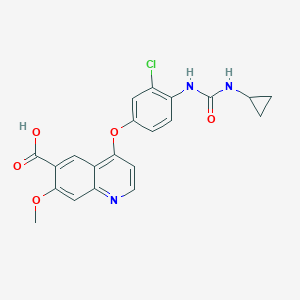

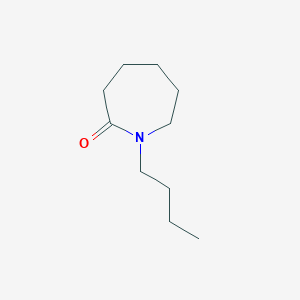

Cholesterol lauryl carbonate is not directly mentioned in the provided papers; however, we can infer its characteristics based on the studies of cholesterol and lauric acid. Cholesterol is a fundamental component of mammalian cell membranes, influencing their fluidity and phase behavior . Lauric acid, a medium-chain fatty acid found in coconut oil, has been shown to have cholesterol-lowering properties . The combination of cholesterol with a lauryl (dodecyl) group would likely result in a compound that could interact with lipid bilayers and potentially affect membrane properties.

Synthesis Analysis

While the synthesis of cholesterol lauryl carbonate is not explicitly described, we can draw parallels from the synthesis of related compounds. For instance, cholesterol-functionalized polymers have been synthesized through the alkylation of cholesterol's hydroxyl group, followed by further chemical modifications . Similarly, cholesterol lauryl carbonate could be synthesized by esterifying the hydroxyl group of cholesterol with lauric acid or its derivatives.

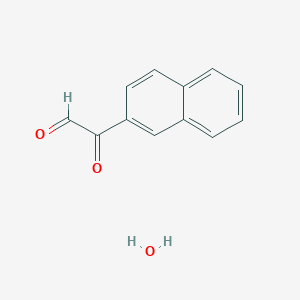

Molecular Structure Analysis

The molecular structure of cholesterol is characterized by a hydrophilic hydroxyl group and a hydrophobic sterol backbone . This amphiphilic nature allows cholesterol to interact with phospholipids in cell membranes. The addition of a lauryl group would enhance the hydrophobic character of the molecule, potentially altering its interaction with lipid bilayers.

Chemical Reactions Analysis

Cholesterol can undergo various chemical reactions, including esterification, oxidation, and polymerization . Cholesterol lauryl carbonate would be expected to participate in similar reactions, with the lauryl ester group influencing its reactivity and the types of products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of cholesterol and its derivatives are influenced by their amphiphilic nature. Cholesterol is known to modulate the hydration properties of lipid membranes, affecting water concentration and dynamics . It also plays a role in the formation of ordered domains within membranes, known as lipid rafts . The introduction of a lauryl group would likely affect these properties, potentially altering the membrane's phase behavior and dynamics.

科学的研究の応用

薬物送達用途

コレステロール系化合物は、薬物送達システムで使用されてきました。 それらのユニークな特性により、薬物をカプセル化して体の特定の部分に送達することができます .

バイオイメージング用途

コレステロール系化合物は、バイオイメージング用途で使用できます。 これらは、生物学的プロセスや構造を視覚化するのに役立ち、医学および生物学的研究に貴重な情報を提供します .

コレステロール系液晶

コレステロール誘導体は、液晶を形成できます。液晶は、ディスプレイ技術やセンサーなど、さまざまな分野で用途があります .

コレステロール系ゲル化剤

これらの化合物は、特定の液体にゲル化を誘発できる物質であるゲル化剤としても機能します。 この特性は、さまざまな産業および科学的用途で役立ちます .

抗がん剤、抗菌剤、および抗酸化剤

一部のコレステロール系化合物は、抗がん剤、抗菌剤、および抗酸化特性を示しています。 これらは、新しい治療薬の開発に潜在的に使用できます .

合成用途

コレステロール系化合物は、他の複雑な分子の合成に使用できます。 それらのユニークな構造は、有機合成のビルディングブロックとして役立ちます .

自己組織化とナノ構造の形成

コレステロール系ポリマーは、メソ構造とナノ構造に自己組織化できます。 この特性は、ユニークな特性を持つ材料の開発に役立ちます .

生体材料およびオプトエレクトロニクス

生体適合性とユニークな光学特性により、コレステロール系ポリマーは、生体材料やオプトエレクトロニクスデバイスの開発に使用できます .

Safety and Hazards

作用機序

Target of Action

Cholesterol Lauryl Carbonate (CLC) is a derivative of cholesterol, a lipid molecule that is an essential component of cell membranes and a precursor for steroid hormones . The primary targets of CLC are likely to be similar to those of cholesterol, which include the enzymes involved in cholesterol metabolism and transport . .

Mode of Action

Cholesterol interacts with various enzymes and proteins involved in its biosynthesis, metabolism, and transport

Biochemical Pathways

Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane and serving as a signaling and precursor molecule in biochemical pathways . The biosynthesis of cholesterol involves several steps, starting with the transport of acetyl-CoA from within the mitochondria to the cytosol. The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step . Given the structural similarity of CLC to cholesterol, it’s likely that CLC may also be involved in similar biochemical pathways.

Pharmacokinetics

For instance, cholesterol is synthesized by most cells, with the liver and intestines being the major sites of production . It’s transported through the circulation in lipoprotein particles

Result of Action

For instance, cholesterol is critical for central nervous system function, and changes to the cholesterol balance in neural cells is a common feature of many neurodegenerative disorders

Action Environment

The action of CLC may be influenced by various environmental factors. For instance, the action of cholesterol is known to be influenced by environmental toxicants . Given the structural similarity of CLC to cholesterol, it’s plausible that CLC’s action, efficacy, and stability may also be influenced by similar environmental factors.

特性

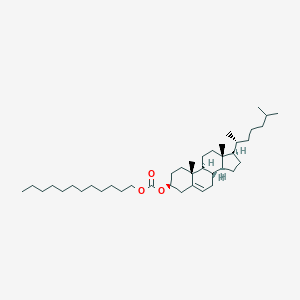

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O3/c1-7-8-9-10-11-12-13-14-15-16-28-42-38(41)43-33-24-26-39(5)32(29-33)20-21-34-36-23-22-35(31(4)19-17-18-30(2)3)40(36,6)27-25-37(34)39/h20,30-31,33-37H,7-19,21-29H2,1-6H3/t31-,33+,34+,35-,36+,37+,39+,40-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYYPLNVJTUARH-HLOANKIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15455-85-3 |

Source

|

| Record name | Cholest-5-en-3-ol (3β)-, 3-(dodecyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(dodecyl carbonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)

![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)

![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)